(4aR,4bS,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol
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Overview
Description
The compound “(4aR,4bS,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol” is a complex organic molecule with a unique structure. It belongs to the class of compounds known as polycyclic hydrocarbons, which are characterized by multiple interconnected carbon rings. This compound features multiple hydroxyl groups and methyl substitutions, making it a potential candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4aR,4bS,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol” typically involves multi-step organic synthesis. The process may start with simpler precursors such as phenanthrene derivatives, followed by specific functional group modifications. Key steps may include:
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Methylation: Addition of methyl groups using methylating agents such as methyl iodide or dimethyl sulfate.
Cyclization: Formation of the polycyclic structure through cyclization reactions, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a catalyst.
Substitution: Halogenating agents like chlorine or bromine, nucleophiles like hydroxide or alkoxide ions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, ethers.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
The compound may have potential therapeutic applications due to its structural similarity to certain bioactive molecules.
Industry
In the industrial sector, the compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The compound’s effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups may play a crucial role in binding to these targets and modulating their activity. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A polycyclic hydrocarbon with hydroxyl and methyl groups.
Steroids: A class of compounds with similar polycyclic structures and functional groups.
Uniqueness
The compound’s unique combination of hydroxyl and methyl groups, along with its specific stereochemistry, distinguishes it from other similar compounds. This uniqueness may confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H34O4 |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(4aR,4bS,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol |
InChI |
InChI=1S/C20H34O4/c1-17(2)14-6-5-13-11-18(3,16(23)12-21)9-10-20(13,24)19(14,4)8-7-15(17)22/h11,14-16,21-24H,5-10,12H2,1-4H3/t14?,15?,16?,18-,19+,20-/m0/s1 |
InChI Key |
PHRLIXFEBORQQV-YEDVKPHSSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(C(=C1)CCC3[C@]2(CCC(C3(C)C)O)C)O)C(CO)O |
Canonical SMILES |
CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C(CO)O)C |
Origin of Product |
United States |
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